Product packaging for 2,3-Dimesitylcycloprop-2-enone(Cat. No.:CAS No. 61440-88-8)

2,3-Dimesitylcycloprop-2-enone

Cat. No.: B1621386
CAS No.: 61440-88-8
M. Wt: 290.4 g/mol
InChI Key: LXCSCXXFUGZMQN-UHFFFAOYSA-N
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Description

2,3-Dimesitylcycloprop-2-enone is a stabilized cyclopropenone derivative designed for advanced synthetic organic chemistry and methodological research. The incorporation of the bulky mesityl (2,4,6-trimethylphenyl) groups significantly enhances the compound's stability, making it a practical and versatile reagent for research use. Cyclopropenones are a unique class of highly strained, aromatic molecules that serve as invaluable building blocks for constructing a wide array of complex molecular architectures. This compound is a pivotal substrate in ring-expansion and annulation reactions for synthesizing diverse heterocyclic frameworks, which are core structures in many pharmaceuticals and functional materials . Its high ring strain makes it a reactive participant in various cycloaddition and ring-opening reactions, allowing access to structurally complex products from simple precursors . Furthermore, this compound can act as a precursor to alkynes via thermal or photochemical decarbonylation and is also known to form complexes with transition metals, expanding its utility in organometallic chemistry and catalysis . Research into analogous aryl-substituted cyclopropenones, such as 2,3-diphenylcyclopropenone, has demonstrated their application as organocatalysts and their relevance in materials science . As a stabilized derivative, this compound offers researchers a more handleable form of the highly reactive cyclopropenone core without sacrificing its valuable reactivity profile. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should consult relevant safety data sheets prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22O B1621386 2,3-Dimesitylcycloprop-2-enone CAS No. 61440-88-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-bis(2,4,6-trimethylphenyl)cycloprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O/c1-11-7-13(3)17(14(4)8-11)19-20(21(19)22)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCSCXXFUGZMQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C(C2=O)C3=C(C=C(C=C3C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370039
Record name 2,3-Bis(2,4,6-trimethylphenyl)cycloprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61440-88-8
Record name 2,3-Bis(2,4,6-trimethylphenyl)cycloprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Cyclopropenones

Strategies for Constructing the Cyclopropenone Core

Thermal and Photochemical Transformations of Precursors

Thermal and photochemical methods provide unique pathways to the cyclopropenone ring system by inducing transformations in specifically designed precursors. One such method involves the intramolecular cyclization of cyclopropenyl ketenes. These ketenes can be generated from corresponding cyclopropenyl carboxylic acid derivatives and rapidly cyclize to form the strained ketone. longdom.org

Another approach is the photolysis of cyclopropenyl carbinols. longdom.org When irradiated with ultraviolet (UV) light, these carbinols can undergo bond cleavage and rearrangement to yield cyclopropenones. longdom.orgnih.gov A notable characteristic of many cyclopropenones is their photochemical lability; they can undergo efficient photodecarbonylation upon UV irradiation to lose carbon monoxide and form the corresponding alkyne. nih.govacs.org This reaction proceeds through a zwitterionic intermediate. nih.govacs.org

Table 1: Thermal and Photochemical Precursors for Cyclopropenone Synthesis

Precursor Type Transformation Description Citation(s)
Cyclopropenyl Ketenes Thermal Cyclization Generated from cyclopropenyl carboxylic acid derivatives, these ketenes undergo rapid intramolecular cyclization. longdom.org

Transition-Metal-Catalyzed Cyclizations and Rearrangements

Recent advancements in organic synthesis have established transition-metal catalysis as a powerful tool for the efficient and selective construction of complex molecules, including cyclopropenone derivatives. longdom.orgnih.gov These methods often provide more atom-economical and efficient routes compared to traditional approaches. longdom.org Catalysts based on rhodium, palladium, and other metals have been employed in various cyclization and rearrangement reactions to forge the strained three-membered ring. arabjchem.orgresearchgate.net

Alkyne Carbonylation Approaches

A highly efficient strategy for synthesizing cyclopropenone derivatives is the transition-metal-catalyzed cycloaddition of alkynes with carbon monoxide. longdom.org This method involves the direct coupling of two simple building blocks to construct the core structure. Palladium-catalyzed carbonylation of terminal alkynes is a well-established process for creating related unsaturated carbonyl compounds, and analogous strategies have been adapted for cyclopropenone synthesis. longdom.orgacs.org This approach is valued for its efficiency and for providing access to a range of substituted cyclopropenones. longdom.org

Palladium-Catalyzed Cyclopropenyl Boronate/Triflate Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. unistra.frmdpi.com This technology has been extended to the synthesis of cyclopropenones through the use of functionalized cyclopropene (B1174273) precursors. longdom.org Specifically, cyclopropenyl boronates (in Suzuki-Miyaura-type reactions) or cyclopropenyl triflates can be coupled with various partners under palladium catalysis to build the desired framework. longdom.orguwindsor.ca A general method for the direct palladium-catalyzed cross-coupling of cyclopropenyl esters with Csp² iodides has also been reported, expanding the toolkit for assembling these strained rings. rsc.org

Table 2: Examples of Palladium-Catalyzed Cyclopropenone-Related Syntheses

Cyclopropene Precursor Coupling Partner Catalyst System Key Feature Citation(s)
Cyclopropenyl Boronates Aryl/Vinyl Halides Pd Catalyst + Base Utilizes well-established Suzuki-Miyaura coupling conditions. longdom.orguwindsor.ca
Cyclopropenyl Triflates Organometallic Reagents Pd Catalyst Triflates act as excellent leaving groups for cross-coupling. longdom.orgunistra.fr

Ring Closure via Dehydrohalogenation and Dehalogenation

One of the more traditional and robust methods for forming the cyclopropenone ring involves elimination reactions from halogenated precursors. thieme-connect.com This can be achieved through either dehydrohalogenation (removal of HX) from a haloketone or dehalogenation (removal of X₂) from a dihaloketone.

A specific and effective synthesis of 2,3-dimesitylcycloprop-2-enone employs this strategy starting from tetrachlorocyclopropene (B25203). rsc.org In this procedure, tetrachlorocyclopropene reacts with two equivalents of mesitylene (B46885) in the presence of aluminum chloride (AlCl₃) at low temperatures. rsc.org The resulting intermediate is then hydrolyzed with water to yield the final product. rsc.org

An alternative route begins with a diaryl ketone, which is first brominated to produce a dibromoketone intermediate. rsc.org This intermediate is subsequently treated with a base, such as triethylamine (B128534), which induces dehydrobromination to close the ring and form the C=C double bond of the cyclopropenone. rsc.org

Table 3: Synthesis of this compound via Elimination

Starting Material Reagents Key Steps Product Citation(s)
Tetrachlorocyclopropene & Mesitylene 1. AlCl₃, CH₂Cl₂ 2. H₂O Friedel-Crafts-type diarylation followed by hydrolysis. This compound rsc.org

Hydrolytic Cleavage of Protected Cyclopropenone Precursors

Due to the reactivity and potential instability of cyclopropenones, a common synthetic tactic involves the use of a protected precursor, most often a cyclopropenone acetal (B89532) (or ketal). thieme-connect.comscispace.com These precursors are generally more stable and easier to handle. The final cyclopropenone is then liberated in a final deprotection step, typically a hydrolytic cleavage. thieme-connect.de

This hydrolysis is usually carried out under acidic conditions. For example, cyclopropenone acetals can be treated with an acid catalyst like Amberlyst 15 in the presence of water to efficiently yield the target cyclopropenone. thieme-connect.de In another instance, a 3,3-difluorocyclopropene (B14645238) derivative, generated from an alkyne and a difluorocarbene source, can be hydrolyzed on wet silica (B1680970) gel to furnish the corresponding cyclopropenone. researchgate.net This strategy allows for the late-stage introduction of the sensitive carbonyl group, thereby avoiding its decomposition during intermediate synthetic steps.

Table 4: Hydrolysis of Protected Cyclopropenone Precursors

Protected Precursor Reagents for Cleavage Description Citation(s)
Cyclopropenone Acetal Amberlyst 15, H₂O, THF Acid-catalyzed hydrolysis of the acetal functional group. thieme-connect.de

Synthesis of Substituted Cyclopropenones

The preparation of substituted cyclopropenones can be broadly categorized based on the nature of the substituents—aryl or alkyl—attached to the three-membered ring.

A specific and effective method for synthesizing this compound involves a reaction analogous to the Friedel-Crafts acylation. rsc.org This procedure starts with tetrachlorocyclopropene and uses a Lewis acid, aluminum chloride (AlCl₃), to facilitate the reaction with two equivalents of mesitylene. rsc.org The reaction is initially conducted at a low temperature (-78 °C) and then allowed to warm to room temperature. Subsequent hydrolysis of the intermediate yields the final product. rsc.org This route has been reported to produce this compound in a high yield of 83%. rsc.org

Table 1: Synthesis of this compound

Reactant 1 Reactant 2 Catalyst/Reagent Solvent Yield

Several general strategies exist for the synthesis of diaryl-substituted cyclopropenones.

One common multi-step method begins with a substituted phenylacetic acid. rsc.orgrsc.org

Ketone Formation : The phenylacetic acid is first treated with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP) to form an intermediate diaryl ketone. rsc.org

Bromination : The resulting ketone is then dissolved in acetic acid and undergoes bromination. rsc.orgrsc.org

Elimination : The crude dibromoketone product is treated with a base, typically triethylamine (Et₃N), in a solvent like dichloromethane (B109758) to induce an elimination reaction, which forms the final cyclopropenone ring. rsc.orgrsc.org

Another powerful technique involves the reaction of tetrachlorocyclopropene with an aromatic compound, which can be performed in a stepwise manner to produce unsymmetrical diarylcyclopropenones. scispace.com In this approach, one equivalent of an aryl compound is first reacted with a trichlorocyclopropenium ion at low temperature. scispace.com This is followed by the addition of a different aryl group at a higher temperature, leading to the formation of the unsymmetrically substituted diarylcyclopropenone after hydrolysis. scispace.com The modified Favorskii reaction also serves as a route to synthesize diaryl cyclopropenones. hud.ac.ukacs.org

Table 2: Comparison of Synthetic Methods for Diaryl-Substituted Cyclopropenones

Method Starting Materials Key Reagents Key Features
From Phenylacetic Acid Substituted Phenylacetic Acid DCC, DMAP, Bromine, Et₃N Multi-step process suitable for symmetrical diaryl cyclopropenones. rsc.orgrsc.org
Stepwise Arylation Tetrachlorocyclopropene, Aryl Compounds Lewis Acids (e.g., AlCl₃) Allows for the synthesis of both symmetrical and unsymmetrical diaryl cyclopropenones. scispace.com

For the synthesis of cyclopropenones bearing alkyl groups, a highly efficient method starts from alkynes. tandfonline.com In this procedure, an alkyne is treated with chloroform (B151607) and butyllithium (B86547) in tetrahydrofuran (B95107) (THF) at very low temperatures (-78 °C). tandfonline.com The resulting dichlorocyclopropene intermediate is then hydrolyzed under acidic conditions to yield the dialkylcyclopropenone in high yields. tandfonline.com

An alternative route involves the hydrolysis of cyclopropenone acetals. rsc.org For instance, derivatives of 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene can be hydrolyzed using Amberlyst-15, an acidic resin, in acetone (B3395972) or aqueous THF to give the desired cyclopropenone in yields ranging from 70-96%. rsc.org A specific synthesis for 2,3-diisopropylcycloprop-2-enone has also been documented, which utilizes sodium hydride (NaH) in THF followed by treatment with aqueous acid. researchgate.net

Table 3: Overview of Synthetic Methods for Dialkyl-Substituted Cyclopropenones

Method Starting Materials Key Reagents Key Features
From Alkynes Alkynes Chloroform, Butyllithium, Acid High-yield, one-pot synthesis from readily available alkynes. tandfonline.com
Acetal Hydrolysis Cyclopropenone Acetals Amberlyst-15, Acetone/aq. THF High-yield deprotection step to reveal the cyclopropenone. rsc.org

Elucidation of Reaction Mechanisms and Reactivity Patterns of Cyclopropenones

Intrinsic Reactivity Modes of the Cyclopropenone Scaffold

The reactivity of the cyclopropenone core is a blend of its electrophilic nature, driven by the electron-withdrawing carbonyl group, and its propensity for ring-strain relief. longdom.org The presence of bulky mesityl groups in 2,3-dimesitylcycloprop-2-enone introduces significant steric hindrance, which modulates the accessibility of the reactive centers, and electronic effects that stabilize charged intermediates.

The cyclopropenone system is inherently electrophilic. The stability of 2,3-disubstituted cyclopropenones is enhanced when the substituents are aryl groups, which can stabilize the molecule through resonance. rsc.org The structure can be represented by several resonance forms, including a cyclopropenylium oxide aromatic zwitterion. rsc.org This aromatic character contributes to its stability relative to the parent cyclopropenone.

Due to high ring strain, cyclopropenones readily engage in reactions like cycloadditions and ring enlargements. rsc.orgresearchgate.net The activation of the strained C-C single bond is often achieved through transition metal catalysis, which facilitates various transformations. nih.govrsc.org For instance, Rhodium (Rh) and Nickel (Ni) catalysts have been successfully used in (3+2) annulations of cyclopropenones with various unsaturated partners. nih.govrsc.org In the context of this compound, while the bulky mesityl groups would sterically hinder the approach of reactants, their electron-donating nature would further stabilize the aromatic cyclopropenylium cation character, influencing its reactivity in electrophilic activation pathways.

Cyclopropenones are ambident electrophiles, meaning nucleophilic attack can occur at either the carbonyl carbon or the C=C double bond (conjugate addition). scielo.br While conjugate addition often leads to ring-opening, direct attack at the carbonyl carbon is also a key reactivity mode, leading to cyclopropanol (B106826) derivatives. longdom.orgontosight.ai The high reactivity is a consequence of the strained three-membered ring and the electron-withdrawing nature of the carbonyl group. ontosight.ai

The reaction of diphenylcyclopropenone (B372975) with 2-aminopyridines, for example, is proposed to proceed via a conjugate addition pathway where the initial attack is from the pyridine (B92270) ring nitrogen onto the electrophilic cyclopropenone ring. scielo.br However, direct additions to the carbonyl are also well-documented, especially with simpler nucleophiles. The steric bulk of the mesityl groups in this compound would likely disfavor direct attack at the sterically congested carbonyl carbon compared to less hindered derivatives like diphenylcyclopropenone.

Table 1: Examples of Nucleophilic Additions to the Cyclopropenone Scaffold
NucleophileCatalyst/ConditionsProduct TypeComment
Alcohols/PhenolsNHC-Palladium ComplexAcrylate/Acrylamide DerivativesProceeds via nucleophilic ring-opening, demonstrating the electrophilicity of the ring. acs.orgnih.gov
Tertiary EnaminesRefluxing BenzeneC-N Insertion ProductsReaction likely involves initial nucleophilic attack followed by ring opening to a ketene (B1206846) intermediate. scielo.br
2-AminopyridinesRoom TemperatureConjugate Addition ProductsMechanism involves initial attack of the ring nitrogen on the cyclopropenone ring. scielo.br
PhosphinesCatalytic PPh₃, Room Temp.α-Ketenyl Phosphorus YlideThis key intermediate is central to numerous subsequent reactions. rsc.orgacs.org

Cyclopropenones are widely recognized and utilized as effective trapping agents for electrophiles. rsc.orgresearchgate.netscispace.com This utility stems from their ability to react with a wide array of chemical species, including electrophiles, nucleophiles, and radicals, often leading to the synthesis of complex heterocyclic systems. rsc.org The high strain energy of the three-membered ring is a powerful thermodynamic driving force for these reactions, where the cyclopropenone acts as a versatile building block. researchgate.net For example, cyclopropenones react with zwitterionic π-allyl palladium intermediates, which are generated in situ from vinyl epoxides, to form alkadienyl carboxylates. acs.org In this role, the cyclopropenone effectively traps the electrophilic palladium complex, initiating a ring-opening cascade. acs.org

Ring-Opening Reaction Mechanisms

Ring-opening reactions are a hallmark of cyclopropenone chemistry, providing a powerful strategy to release ring strain and construct diverse molecular architectures. rsc.orgresearchgate.net These transformations can be initiated by heat, acid/base catalysis, or nucleophilic attack.

Thermal Ring-Opening: Thermal decomposition of cyclopropenones can lead to decarbonylation, yielding the corresponding alkyne and carbon monoxide. Density functional theory (DFT) studies predict that this process occurs through the sequential cleavage of the two C-C single bonds in the ring. nih.gov The initial, regioselective ring-opening forms a reactive zwitterionic intermediate, which then readily fragments. nih.gov Photochemical decarbonylation also proceeds stepwise but appears to occur on the excited-state surface. nih.gov

Acid/Base-Catalyzed Ring-Opening: Both acids and bases can catalyze the ring-opening of cyclopropenones.

Acid Catalysis: Palladium-catalyzed ring-opening acylation of cyclopropenones with organoboronic acids provides a route to α,β-diaryl unsaturated ketones. rsc.orgrsc.org The proposed mechanism involves the generation of an arylpalladium species, which adds to the cyclopropenone, followed by β-carbon elimination to open the ring. rsc.org Various protic acids have also been shown to catalyze ring-opening reactions, for instance, in the presence of alcohol nucleophiles, although the specific system studied was a related bicyclic compound. nih.gov

Base Catalysis: Various bases have been employed to initiate ring-opening annulations. In the presence of potassium carbonate (K₂CO₃), cyclopropenones can undergo a [3+3]-type annulation with N-(pivaloyloxy)amides to yield 1,3-oxazin-6-ones. elsevierpure.comglobalauthorid.com N-Heterocyclic carbenes (NHCs) have also been used as catalysts, where the base assists in the C-C bond cleavage of the cyclopropenone to generate a key acylazolium intermediate, which can then react further. rsc.org

Table 2: Examples of Catalyzed Ring-Opening Reactions of Cyclopropenones
Catalyst TypeSpecific Catalyst/ReagentReactantProduct
Acid (Lewis/Brønsted)Pd(0) / Organoboronic AcidArylboronic Acidsα,β-Diaryl Unsaturated Ketones rsc.orgrsc.org
BaseK₂CO₃N-(pivaloyloxy)amides1,3-Oxazin-6-ones elsevierpure.com
Base (Organocatalyst)N-Heterocyclic Carbene (NHC)o-AminophenolAzetidinones or Benzoxazepines rsc.org
Base (Organocatalyst)DABCOSubstituted 2-IndolonesComplex Polycyclic Products researchgate.net

The attack of a nucleophile on the cyclopropenone ring, often at the double bond, is a common and synthetically powerful method for generating acyclic products. Phosphine-catalyzed reactions are particularly prominent in this area.

The nucleophilic addition of a phosphine (B1218219) (e.g., triphenylphosphine (B44618), PPh₃) to a cyclopropenone results in a ring-opening that generates a key α-ketenyl phosphorus ylide intermediate. rsc.orgescholarship.org This versatile intermediate can then be trapped by a wide range of nucleophiles. This phosphine-catalyzed ring-opening addition has been demonstrated with oxygen-, nitrogen-, sulfur-, and carbon-based nucleophiles, producing α,β-unsaturated carbonyl derivatives with high yields and excellent E-selectivity. acs.orgresearchgate.net The reaction proceeds efficiently under mild conditions, often at room temperature with low catalyst loading (e.g., 1 mol % PPh₃). acs.org The steric hindrance from the mesityl groups on this compound would influence the rate of the initial phosphine attack but the fundamental mechanistic pathway would remain the same.

Table 3: Phosphine-Catalyzed Nucleophilic Ring-Opening of Cyclopropenones to Acyclic Derivatives acs.orgresearchgate.net
Nucleophile (NuH)CatalystConditionsProduct TypeYieldSelectivity
Oxygen-based (e.g., Alcohols, Phenols)1 mol% PPh₃Room Temperatureα,β-Unsaturated EstersUp to 99%Exclusive E-selectivity
Nitrogen-based (e.g., Amines, Amides)1 mol% PPh₃Room Temperatureα,β-Unsaturated AmidesHighExclusive E-selectivity
Sulfur-based (e.g., Thiols)1 mol% PPh₃Room Temperatureα,β-Unsaturated ThioestersHighExclusive E-selectivity
Carbon-based (e.g., Dicarbonyls)PhosphineNeutral1,3,3'-Tricarbonyl CompoundsGoodC-acylation over O-acylation rsc.org
Water (with PPh₃)PPh₃Sufficient H₂OTrisubstituted α,β-Unsaturated Acids78-99%N/A researchgate.net

Phosphine-Catalyzed Ring-Opening Processes

The ring-opening of cyclopropenones facilitated by phosphines represents a significant synthetic strategy. This process typically involves the nucleophilic attack of a phosphine on the electrophilic cyclopropenone ring, leading to the formation of a zwitterionic intermediate. nih.gov This intermediate can then progress to a ketene ylide. nih.gov The subsequent reaction of this ylide with various nucleophiles yields a range of α,β-unsaturated carbonyl derivatives.

A study has demonstrated a phosphine-catalyzed ring-opening addition of cyclopropenones with a variety of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon. nih.gov This method is highly efficient, proceeding with as little as 1 mol% of triphenylphosphine at room temperature to produce α,β-unsaturated carbonyl compounds in high yields and with exclusive E-selectivity. nih.gov The reaction's mechanism, supported by both experimental evidence and DFT calculations, points to an α-ketenyl phosphorus ylide as a crucial intermediate that stereoselectively captures the nucleophile. nih.gov

In the context of this compound, while specific examples are part of broader studies on cyclopropenones, the general mechanism is applicable. The bulky mesityl groups are expected to influence the reactivity and selectivity of the ring-opening process. Another investigation into the phosphine-catalyzed ring-opening reaction of cyclopropenones with dicarbonyl compounds as carbon-nucleophiles resulted in the formation of 1,3,3′-tricarbonyl compounds. rsc.org This reaction proceeds under neutral conditions and favors C-acylation over O-acylation. rsc.org

N-Heterocyclic Carbene Catalyzed Ring-Opening Transformations

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the ring-opening of cyclopropenones. rsc.org The catalytic cycle is initiated by the nucleophilic attack of the NHC on the cyclopropenone, which can lead to C-C bond cleavage and the formation of key intermediates like the acylazolium ion. rsc.org

Research has shown that the NHC-catalyzed, base-assisted ring-opening of diphenyl-cyclopropenone, a related compound, followed by a [3+1] or [3+4] addition with o-aminophenol, can produce azetidinones or benzoxazepines, respectively. rsc.org A notable aspect of this reaction is the generation of an α-aryl substituted acylazolium species, a previously unreported intermediate in NHC catalysis. rsc.org While this study did not specifically use this compound, the principles can be extended to understand its potential reactivity. The electronic and steric properties of the mesityl groups would likely play a significant role in modulating the reaction pathways and the stability of the intermediates formed.

Cycloaddition and Annulation Reaction Mechanisms

Cycloaddition and annulation reactions involving cyclopropenones are versatile methods for constructing complex cyclic and heterocyclic systems. These reactions leverage the high strain and electrophilicity of the three-membered ring.

[3+2] Cycloaddition Chemistry in Heterocycle Construction

The [3+2] cycloaddition is a powerful tool for the synthesis of five-membered heterocycles. In these reactions, the cyclopropenone can act as a three-carbon synthon.

Reactions with Elemental Chalcogens

A highly efficient method for synthesizing 1,2-dichalcogen heterocycles involves the [3+2] cycloaddition of cyclopropenone derivatives with elemental chalcogens. nih.gov This reaction provides a direct route to these valuable heterocyclic structures. While the specific use of this compound was not the sole focus, the general applicability of the method suggests its potential in this context. The study did note that different cyclopropenone derivatives can exhibit unique reactivity; for instance, cyclopropenselenones were observed to undergo an unprecedented rearrangement with elemental sulfur. nih.gov

Cycloadditions with α,β-Unsaturated Systems

Phosphine-catalyzed [3+2] annulations of cyclopropenones with various electrophilic π-systems, including α,β-unsaturated compounds like aldehydes and imines, have been developed. escholarship.org This methodology provides access to a wide array of butenolides and butyrolactams. escholarship.org The reaction is proposed to proceed through an α-ketenyl phosphorous ylide intermediate. escholarship.org The versatility of this approach makes it a valuable tool for synthesizing highly substituted heterocyclic compounds.

Another example is the triphenylphosphine-catalyzed dearomative [3+2] cycloaddition of benzoxazoles with 1,2-diphenylcyclopropenone, a structurally similar compound. nih.gov This reaction yields novel dearomatized polycyclic structures, and mechanistic studies using ³¹P NMR have provided insights into the phosphorus-based catalytic intermediates. nih.gov

CatalystReactant 2Product TypeYield (%)Ref
PPh₃BenzoxazoleDearomatized polycycle96 nih.gov
PMe₃Aldehydes, IminesButenolides, ButyrolactamsHigh escholarship.org

Table 1: Examples of Phosphine-Catalyzed [3+2] Cycloadditions of Cyclopropenones.

Reactions Involving Azaoxyallyl Cations

Azaoxyallyl cations are highly reactive 1,3-dipoles that have been extensively used in cycloaddition reactions to construct nitrogen-containing heterocycles. researchgate.netccmu.edu.cn These cations can be generated in situ from precursors like α-halohydroxamates. ccmu.edu.cnnih.gov

The [3+2] cycloaddition of azaoxyallyl cations with various partners is a well-established method for synthesizing five-membered nitrogen heterocycles. researchgate.net For instance, their reaction with cyclic ketones leads to the formation of spiro-4-oxazolidinones in excellent yields under mild conditions. nih.gov While the direct reaction of azaoxyallyl cations with this compound is not explicitly detailed in the provided context, the general reactivity profile of these cations suggests the potential for such cycloadditions. The electrophilic nature of the cyclopropenone would make it a plausible partner for the nucleophilic azaoxyallyl cation.

Azaoxyallyl Cation PrecursorDipolarophileProductRef
α-halohydroxamateCyclic KetoneSpiro-4-oxazolidinone nih.gov
α-halohydroxamateAnthranilBenzodiazepine ccmu.edu.cn

Table 2: Representative Cycloaddition Reactions Involving Azaoxyallyl Cations.

[3+3] Annulation Reaction Pathways

The investigation of [3+3] annulation reactions involving this compound reveals a scarcity of documented examples in the scientific literature. While the broader class of cyclopropenones and related three-membered rings are known to participate in various cycloaddition reactions, the specific [3+3] pathway is not a commonly reported transformation for this substrate. Annulation reactions are powerful methods for constructing six-membered rings, typically involving the reaction of a three-atom synthon with another three-atom component. Mechanistic proposals for such reactions often involve processes like vinylogous Michael additions followed by intramolecular cyclizations. ucla.edu However, the reactivity of this compound is often dominated by [3+2] cycloadditions with 1,3-dipoles, decarbonylation, or ring-opening reactions, rather than the formal [3+3] annulation pathway.

Decarbonylation Reaction Mechanisms

Decarbonylation, the elimination of a molecule of carbon monoxide (CO), is a hallmark reaction of this compound, leading to the formation of the corresponding alkyne, 1,2-dimesitylacetylene. This transformation can be initiated either thermally or photochemically, each proceeding through distinct mechanistic pathways.

Thermal Decarbonylation Pathways to Alkynes

The thermal conversion of cyclopropenones to alkynes is a well-recognized process. Density Functional Theory (DFT) analysis of the thermal decarbonylation of cyclopropenones indicates that the reaction proceeds through a stepwise mechanism. researchgate.net The process is initiated by the regioselective cleavage of one of the single carbon-carbon bonds within the strained three-membered ring. researchgate.net This ring-opening step results in the formation of a reactive zwitterionic intermediate. researchgate.net This intermediate is characterized by a low energy barrier to the subsequent loss of carbon monoxide, rapidly collapsing to form the stable alkyne product. researchgate.net

Photochemical Decarbonylation: Excited-State Reaction Dynamics

The photochemical decarbonylation of diarylcyclopropenones, such as the 2,3-diphenyl derivative which serves as a close model for the dimesityl compound, is a remarkably efficient reaction that yields the corresponding alkyne quantitatively. acs.orgnih.govacs.org This high efficiency is attributed to a unique excited-state reaction pathway. The reaction is known to proceed through a quantum chain process in the solid state, where the excited photoproduct can transfer energy to unreacted molecules, leading to quantum yields greater than one. ucla.eduacs.orgnih.gov

Ultrafast spectroscopic studies have provided profound insights into the dynamics of cyclopropenone photodecarbonylation. Upon excitation to the second electronic excited state (S₂), diarylcyclopropenones undergo an extremely rapid, adiabatic ring-opening. acs.orgnih.gov This process occurs on a femtosecond timescale, estimated to be around 130-200 fs. acs.orgnih.govrsc.org This ultrafast transformation bypasses the formation of a stable excited-state intermediate, proceeding directly to the S₂ state of the alkyne product, which then internally converts to the S₁ state with a lifetime of approximately 8 picoseconds. acs.orgnih.gov Such ultrafast, non-adiabatic transitions are characteristic of processes mediated by conical intersections, which are points of degeneracy between electronic potential energy surfaces that facilitate rapid internal conversion and product formation. The dissociation of the cyclopropenone into an excited state of the alkyne product has been observed to occur in under 294 fs. nih.gov

While the photochemical reaction can proceed adiabatically on the excited state surface, theoretical and spectroscopic evidence also supports a stepwise process involving zwitterionic intermediates, analogous to the thermal pathway but occurring on the excited-state potential energy surface. researchgate.net Laser flash photolysis experiments have detected a short-lived transient intermediate during the photochemical decarbonylation. acs.org DFT calculations identified this species as a zwitterionic intermediate, formed by the cleavage of one of the carbon-carbon single bonds of the cyclopropenone ring. researchgate.netacs.org This intermediate is very short-lived and its decay to the final alkyne and carbon monoxide is dependent on factors such as the substituents and the polarity of the solvent. researchgate.net

Influence of Solvent Environment on Photodecarbonylation Efficiency

The solvent environment plays a crucial role in the photodecarbonylation efficiency of cyclopropenones, including this compound. The process, which involves the light-induced loss of carbon monoxide to form an alkyne, is influenced by solvent polarity and its ability to interact with the transient species involved. acs.orgacs.org

Non-adiabatic molecular dynamics (NAMD) simulations on cyclopropenone and a related photoprotected cyclooctyne (B158145) precursor have indicated that an aqueous environment can increase the quantum yield of photodecarbonylation. rsc.org Specifically, for the cyclooctyne precursor, the quantum yield was calculated to be 55% in the gas phase and increased to 58% in an explicit aqueous environment. rsc.org This enhancement is attributed to the role of hydrogen bonding and the preference for reaction pathways that avoid strained geometries. rsc.org While direct data on this compound is specific, these findings on analogous structures underscore the significant impact of the solvent on the efficiency of photodecarbonylation. acs.orgrsc.org

Table 1: Effect of Solvent on Photodecarbonylation Intermediate Lifetime for Substituted Cyclopropenones acs.org

SubstituentSolventIntermediate Lifetime (ps)
Bis-p-anisylChloroform (B151607)0.6
Bis-α-naphthylChloroform11
Bis(2-methoxy-1-naphthyl)Chloroform83
Bis(2-methoxy-1-naphthyl)Methanol (Argon-saturated)168

C-H Activation and C-C Bond Transformation Mechanisms

Rhodium(III)-Catalyzed C-H Activation and Annulation Pathways

Rhodium(III) complexes have proven to be effective catalysts for the C-H activation and subsequent annulation of various substrates with cyclopropenones, including those with bulky substituents like the mesityl groups in this compound. These reactions provide access to complex heterocyclic scaffolds. mdpi.comarabjchem.org

A common mechanistic pathway involves the initial C-H activation of the substrate by the cationic Rh(III) catalyst, often directed by a functional group on the substrate. mdpi.comnih.govmdpi.com This leads to the formation of a rhodacyclic intermediate. This intermediate then coordinates with the cyclopropenone. Subsequently, migratory insertion of the Rh-C bond into the carbonyl group of the cyclopropenone occurs, forming an alkoxide intermediate. This is followed by a β-carbon elimination step, which opens the three-membered ring and generates a Rh(III) alkenyl intermediate. The final step is a cyclization that yields the annulated product and regenerates the Rh(III) catalyst. mdpi.com

For example, in the reaction of N-nitrosoanilines with cyclopropenones catalyzed by [CpRhCl₂]₂, a [3+3] annulation occurs to form quinolin-4(1H)-one scaffolds. mdpi.comarabjchem.org The reaction proceeds under redox-neutral conditions and is atom-economical. mdpi.com The choice of catalyst can also influence the reaction pathway, leading to different products. For instance, using [RhCp(OAc)₂]₂ can promote a [3+3] cycloaddition, while [Rh(COD)Cl]₂ can favor a [3+2] cycloaddition, yielding different heterocyclic products from the same starting materials. arabjchem.org

Table 2: Rhodium(III)-Catalyzed Annulation Reactions with Cyclopropenones

Substrate 1Substrate 2Catalyst SystemProduct TypeReference
N-nitrosoanilinesCyclopropenones[CpRhCl₂]₂/AgBF₄Quinolin-4(1H)-ones ([3+3] annulation) mdpi.comarabjchem.org
N-nitrosoanilinesCyclopropenones[RhCp(OAc)₂]₂Quinolones ([3+3] cycloaddition) arabjchem.org
N-nitrosoanilinesCyclopropenones[Rh(COD)Cl]₂Indoles ([3+2] cycloaddition) arabjchem.org
IndolesCyclopropenones[Cp*RhCl₂]₂/AgOTf, K₂S₂O₈Cyclopenta[b]indoles ([3+2] C-H functionalization) arabjchem.org
β-ketosulfoxonium ylidesCyclopropenonesRh(III) catalystTrisubstituted 2-pyrones ([3+3] annulation) acs.org

Palladium-Catalyzed C-C Bond Activation and Carbonylative Amination

Palladium catalysts are instrumental in activating the strained C-C bonds of cyclopropenones, enabling novel transformations. A notable example is the palladium-catalyzed cascade reaction involving C-C bond activation of a cyclopropenone and subsequent carbonylative amination to produce maleimides. organic-chemistry.orgacs.orgacs.org

The proposed mechanism for this transformation begins with the coordination of the palladium(0) catalyst to the cyclopropenone. nih.gov This is followed by oxidative addition into a C(sp²)-C(sp²) bond of the cyclopropenone, leading to the formation of a palladacyclobutenone intermediate. nih.govchemrxiv.org In the presence of an aniline, this intermediate can undergo a series of steps including migratory insertion of CO (which can be sourced from the cyclopropenone itself), nucleophilic attack by the aniline, and reductive elimination to yield the maleimide (B117702) product. organic-chemistry.orgacs.org

A key feature of this reaction is that the cyclopropenone can act as a source of carbon monoxide. acs.orgacs.orgresearchgate.net Isotopic labeling studies using ¹⁸O have confirmed that the CO molecule incorporated into the maleimide product originates from another molecule of the cyclopropenone starting material. acs.orgacs.org This demonstrates an efficient recapture of the extruded CO within the catalytic cycle. organic-chemistry.orgacs.orgacs.org The decarbonylation of the cyclopropenone is a metal-catalyzed process, not a simple thermal decomposition. acs.org The reaction conditions, such as the choice of base and additives, are optimized to favor the formation of the maleimide over side products like diphenylacetylene. organic-chemistry.org

Intermolecular C-C Coupling Mechanistic Studies

The intermolecular C-C coupling reactions of this compound and related compounds often proceed through the activation of the strained three-membered ring by a transition metal catalyst. Palladium and rhodium are commonly employed for these transformations. nih.govchemrxiv.orgthieme-connect.com

In palladium-catalyzed reactions, a common mechanistic feature is the oxidative addition of the Pd(0) catalyst to a C-C bond of the cyclopropenone to form a metallacyclobutene intermediate. nih.govchemrxiv.org This intermediate can then react with a variety of coupling partners. For instance, in the enantioselective [3+2] spiro-annulation with cyclic 1,3-diketones, the palladacyclobutene intermediate reacts with the diketone to form the spirocyclic product. nih.govrsc.org

Rhodium-catalyzed reactions also often involve the formation of a rhodacyclobutene intermediate through oxidative addition. thieme-connect.com This intermediate is key in the ring-opening cocyclization of cyclopropenones with alkenes or alkynes to form cyclopentenones or cyclopentadienones, respectively. thieme-connect.com The reaction of 2,3-diphenylcyclopropenone with norbornene, for example, is efficiently catalyzed by [RhCl(η⁴-1,5-cod)]₂ to yield the corresponding cyclopentenone. thieme-connect.com However, for some cyclopropenones, decarbonylation to form the corresponding alkyne can be a competing reaction. thieme-connect.com

Isomerization and Rearrangement Reaction Pathways

Cyclopropenones, including this compound, can undergo various isomerization and rearrangement reactions, which can be induced thermally, photochemically, or through catalysis. vmou.ac.innih.govwikipedia.org The high ring strain of the cyclopropenone system is a major driving force for these transformations.

Thermally, cyclopropenones can rearrange through pathways such as the vinylcyclopropane-cyclopentene rearrangement, although this is more characteristic of related vinylcyclopropanes. researchgate.net The thermal stability of cyclopropenones can vary significantly with substitution. acs.org

Photochemical rearrangements are also common. For instance, the Wolff rearrangement of α-diazoketones, a related class of compounds, generates a ketene intermediate that can be trapped by nucleophiles. vmou.ac.in While not a direct rearrangement of the cyclopropenone itself, it highlights a common pathway for related strained cyclic carbonyl compounds.

Catalyzed rearrangements offer a way to control the reaction pathway and achieve specific products. For example, the acs.orgacs.org-Wittig rearrangement, a sigmatropic reaction, allows for the conversion of allyl ethers to homoallylic alcohols. organic-chemistry.org While this specific rearrangement is not directly applicable to this compound, it exemplifies the principles of sigmatropic rearrangements that can occur in appropriately substituted systems. wikipedia.orgorganic-chemistry.org The Fries rearrangement, another classic example, involves the conversion of phenolic esters to hydroxy aryl ketones and can be catalyzed by Lewis acids. wiley-vch.de

The specific isomerization and rearrangement pathways available to this compound will be highly dependent on the reaction conditions and the presence of other reagents or catalysts. The bulky mesityl groups can also be expected to influence the stereochemical outcome of any such rearrangement.

Computational and Theoretical Chemistry Studies on Cyclopropenones

Electronic Structure, Aromaticity, and Resonance Effects

The unique properties of the cyclopropenone ring system are a direct result of its electronic structure. Theoretical studies have been crucial in understanding the delicate balance between ring strain and aromatic stabilization. The cyclopropenone molecule exhibits a significant dipole moment, which is a consequence of the polarization of the carbonyl group and the electronic nature of the three-membered ring.

A key feature of cyclopropenones is the contribution of an aromatic zwitterionic resonance structure. This resonance form involves a positively charged, aromatic cyclopropenylium cation and a negatively charged oxygen atom. This aromatic character, arising from the 2π-electron system in the three-membered ring, contributes significantly to the stability of the molecule, partially offsetting the high degree of ring strain.

Computational methods, such as Nucleus-Independent Chemical Shift (NICS) calculations, are employed to quantify the aromaticity of these systems. NICS calculations for the parent cyclopropenone indicate a diatropic ring current, which is a hallmark of aromaticity. The substitution of bulky groups, such as mesityl groups in 2,3-dimesitylcycloprop-2-enone, can influence the planarity of the ring and, consequently, its electronic properties, although the fundamental aromatic character is retained.

CompoundCalculated Dipole Moment (Debye)Key Resonance ContributorEvidence of Aromaticity
Cyclopropenone~5.1 DAromatic ZwitterionDiatropic Ring Current (NICS)
2,3-DiphenylcyclopropenoneData not availableAromatic ZwitterionEnhanced Stability

Density Functional Theory (DFT) Applications in Mechanistic Elucidation

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction mechanisms of cyclopropenones. Its ability to provide accurate energetic and structural information for transition states and intermediates has been pivotal in understanding their diverse reactivity.

The decarbonylation of cyclopropenones to form alkynes is a characteristic reaction that can be induced thermally or photochemically. DFT calculations have been instrumental in mapping out the potential energy surfaces for these reactions. Theoretical studies on the thermal decarbonylation of cyclopropenones suggest a concerted mechanism, although the exact nature of the transition state can be influenced by substituents.

Photochemical decarbonylation proceeds through a different pathway. Upon photoexcitation to the S1 state, the cyclopropenone can undergo intersystem crossing to a triplet state. Subsequent decarbonylation from the triplet potential energy surface is often a facile process. DFT calculations help to identify the geometries of the excited states and the barriers associated with decarbonylation.

DFT studies have provided detailed mechanistic insights into organometallic reactions involving cyclopropenones. For instance, the rhodium-catalyzed reactions of cyclopropenones with alkynes have been computationally investigated. These studies have mapped out the catalytic cycle, which can involve oxidative addition, migratory insertion, and reductive elimination steps. DFT calculations have been used to determine the relative energies of different proposed intermediates and transition states, thereby identifying the most plausible reaction pathway. These investigations are crucial for optimizing reaction conditions and designing new catalysts.

DFT calculations are highly effective in characterizing the transient intermediates that govern the reactivity of cyclopropenones. For example, in certain reactions, cyclopropenones can ring-open to form ketenylcarbene intermediates. DFT can predict the geometry, electronic state (singlet or triplet), and vibrational frequencies of these carbenes, which are often too reactive to be observed directly.

Furthermore, the zwitterionic nature of intermediates in reactions of cyclopropenones with nucleophiles or in cycloaddition reactions can be thoroughly investigated using DFT. The calculated charge distribution and geometry of these zwitterionic species provide a deeper understanding of their subsequent reaction pathways.

A cornerstone of mechanistic chemistry is the characterization of transition states and the calculation of reaction barriers. DFT has been widely applied to determine the activation energies for various reactions of cyclopropenones. By locating the transition state structure on the potential energy surface and performing frequency calculations to confirm it as a first-order saddle point, the energy barrier for a reaction can be accurately computed. This information is vital for predicting reaction rates and understanding kinetic selectivity. For instance, DFT calculations have been used to compare the barriers for different cycloaddition pathways involving cyclopropenones, explaining the observed product distributions.

Reaction TypeMethodKey Findings
Rhodium-Catalyzed [2+2+2] CycloadditionDFTElucidation of the catalytic cycle involving rhodacyclopentadiene and rhodacycloheptatriene intermediates.
Reaction with IminoisobenzofuransDFTStepwise mechanism through a zwitterionic intermediate is favored over a concerted pathway.

Molecular Dynamics Simulations (e.g., Non-Adiabatic Molecular Dynamics) for Reaction Dynamics

While static DFT calculations provide a picture of the potential energy surface, molecular dynamics (MD) simulations offer insights into the time-evolution of a chemical reaction. Non-adiabatic molecular dynamics, in particular, is a powerful technique for studying photochemical reactions where transitions between different electronic states occur.

For the photochemical decarbonylation of cyclopropenones, non-adiabatic MD simulations can model the trajectory of the molecule after photoexcitation. These simulations can track the nuclear motion from the initial Franck-Condon region on the excited state surface, through the process of intersystem crossing, to the final decarbonylation event on the triplet surface. This provides a detailed, time-resolved picture of the reaction dynamics, including the timescale of bond breaking and the distribution of energy in the products.

Quantitative Assessment of Solvent and Substituent Effects on Reactivity

Computational chemistry offers powerful tools to dissect and quantify the influence of the surrounding solvent environment and the nature of substituents on the reactivity of cyclopropenone systems. These theoretical models allow for a systematic analysis that can be difficult to achieve solely through experimental means.

Solvent Effects:

The polarity of the solvent can significantly influence reaction rates and mechanisms involving cyclopropenones. Theoretical studies often employ continuum solvation models, such as the Polarizable Continuum Model (PCM), to simulate the bulk solvent effect on the electronic structure and energetics of reactants, transition states, and products. nih.gov

For instance, theoretical investigations into the decomposition of cyclopropenones have revealed that the reaction mechanism can be solvent-dependent. nih.gov In the decomposition of phenylcyclopropenone, a zwitterionic intermediate is formed, and the stability of this charged species is sensitive to the solvent environment. nih.gov Similarly, in the photodecarbonylation of substituted cyclopropenones, the lifetime of the reactive intermediate is influenced by solvent polarity, with more polar solvents sometimes leading to longer lifetimes. researchgate.netacs.org For example, the intermediate of bis(2-methoxy-1-naphthyl)-cyclopropenone survives for 83 picoseconds in chloroform (B151607) but this extends to 168 picoseconds in the more polar argon-saturated methanol. researchgate.netacs.org

A study on 2,3-diphenylcyclopropenone qualitatively assessed how solvent perturbation affects the molecule's electronic spectra. arabjchem.org The small, positive change in the excited state polarizability (Δα) observed in different solvents suggests that the excited state is more polar than the ground state. arabjchem.org This indicates a slight reorientation of solvent molecules around the excited cyclopropenone, which in turn affects the energy landscape of its reactions. arabjchem.org

Substituent Effects:

The electronic and steric properties of substituents on the cyclopropenone ring play a pivotal role in determining its reactivity. The bulky mesityl groups in this compound, for example, provide significant steric shielding to the three-membered ring, contributing to its notable stability compared to less hindered derivatives.

Quantitative assessments of substituent effects can be performed using computational methods like Density Functional Theory (DFT). acs.org By systematically varying substituents and calculating reaction energy barriers, a quantitative understanding of their influence can be developed. For example, in Diels-Alder reactions involving cyclopropenones, the electronic nature of substituents on the diene partner affects reactivity. researchgate.net Electron-withdrawing groups on the dienophile can enhance the reaction rate. researchgate.net

Computational models can also quantify substituent effects through parameters like Hammett constants, which correlate reaction rates and equilibrium constants with the electronic properties of substituents. nih.goved.ac.uk Theoretical calculations of properties like electrostatic potentials can provide an alternative, computationally derived set of substituent constants that correlate well with experimental trends. nih.gov

Distortion-interaction analysis, another computational tool, has been used to investigate the directing group effect in the rhodium-catalyzed activation of cyclopropenones. acs.org This method revealed that the lower reactivity observed with a nitrone directing group compared to others was due to less favorable distortion and interaction energies in the transition state. acs.org Similarly, this analysis can explain the regioselectivity of reactions with asymmetrically substituted cyclopropenones. acs.org

Table 1: Calculated Lifetime of Substituted Cyclopropenone Intermediates in Different Solvents

SubstituentSolventIntermediate Lifetime (ps)
Bis-p-anisylChloroform0.6
Bis-α-naphthylChloroform11
Bis(2-methoxy-1-naphthyl)Chloroform83
Bis(2-methoxy-1-naphthyl)Argon-saturated Methanol168

Data sourced from The Journal of Physical Chemistry A. acs.org

Advanced Quantum Chemical Methodologies in Cyclopropenone Research

The study of cyclopropenones, with their strained rings and complex electronic structures, often requires sophisticated quantum chemical methods that go beyond standard DFT approaches to accurately describe their behavior, particularly in excited states.

High-Level Ab Initio Methods:

For a precise understanding of the electronic structure and reaction mechanisms, high-level ab initio calculations are employed. Methods such as Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC) theory, and Complete Active Space Self-Consistent Field (CASSCF) provide a more accurate description of electron correlation, which is crucial for systems with significant biradical or zwitterionic character. acs.org

Theoretical investigations on cyclopropenone carbonyl oxide, for example, utilized CASSCF calculations to conclude that the ground state has a significant zwitterionic character, which is supported by its large calculated dipole moment. acs.orgnih.gov The study of the photodecarbonylation of cyclopropenone has also been approached with advanced methods. Extended Multi-State Complete Active Space Second-Order Perturbation Theory (XMS-CASPT2) was used to account for the dynamic correlation of electronic states, providing a high-fidelity picture of the reaction pathway. rsc.org

Density Functional Theory (DFT) and its Applications:

DFT remains a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. It is widely used to investigate the ground-state properties of cyclopropenones, including their geometries, vibrational frequencies, and reaction energetics. nih.govacs.orgnih.gov

For instance, DFT calculations at the B3LYP/6-311+G** level of theory have been used to study the electronic structure and decomposition mechanism of cyclopropenone and its phenyl-substituted derivative. nih.gov These calculations helped to map out the reaction potential energy surface, identifying transition states and intermediates. nih.gov DFT has also been instrumental in elucidating the mechanism of transition-metal-catalyzed reactions involving cyclopropenones, such as C-C bond activation and cycloadditions. acs.org

Time-Dependent DFT (TD-DFT):

To study the excited-state properties and photochemical reactions of cyclopropenones, Time-Dependent DFT (TD-DFT) is a common choice. acs.orgrsc.org This method allows for the calculation of vertical excitation energies and the characterization of excited-state potential energy surfaces. TD-DFT calculations, for example, have been used to investigate the photodecarbonylation mechanism of cyclopropenone, providing insights into the nature of the excited states involved in the C-C bond cleavage. acs.org

Non-Adiabatic Molecular Dynamics (NAMD):

For photochemical reactions that involve transitions between different electronic states (e.g., from an excited state back to the ground state), non-adiabatic molecular dynamics simulations are powerful tools. These simulations can model the time evolution of the molecule after photoexcitation, providing detailed information about reaction pathways and timescales. rsc.org Multiconfigurational NAMD simulations have been employed to study the photodecarbonylation of cyclopropenones in explicit aqueous solution, revealing the detailed mechanism of the reaction, including whether the C-C bond breaking is concerted or stepwise. rsc.org

Table 2: Comparison of Calculated Spectroscopic Parameters for Cyclopropenone

MethodParameterCalculated ValueExperimental Value
CCSD(T)Rotational Constant A (MHz)11090.811091.2753
CCSD(T)Rotational Constant B (MHz)10018.610018.8929
CCSD(T)Rotational Constant C (MHz)5262.85262.9168

This table presents a sample comparison of high-level quantum chemical calculations with experimental data for the parent cyclopropenone molecule, demonstrating the accuracy of modern theoretical methods. Data sourced from Astronomy & Astrophysics. aanda.org

Advanced Applications of Cyclopropenones in Organic Synthesis

Strategic Utilization as Key Building Blocks for Complex Chemical Scaffolds

Cyclopropenones, including the 2,3-diaryl derivatives like 2,3-dimesitylcycloprop-2-enone, are exceptionally valuable for the rapid construction of complex molecular scaffolds. The high ring strain energy of the three-membered ring makes these compounds "spring-loaded" for C-C bond activation, a challenging but powerful concept for reorganizing organic frameworks. d-nb.info This inherent reactivity allows them to act as versatile C3 synthons in a variety of annulation reactions.

Through transition-metal catalysis or organocatalysis, cyclopropenones undergo ring-opening to form reactive ketene (B1206846) or vinylcarbene intermediates, which can be trapped by different reagents to assemble more elaborate structures. d-nb.info This strategy facilitates access to diverse molecular frameworks that would be difficult to synthesize using traditional methods. Their ability to participate in cascade reactions, where multiple bonds are formed in a single operation, further underscores their importance as building blocks for achieving molecular complexity efficiently.

Synthesis of Diverse Heterocyclic Systems

A significant application of this compound and related diarylcyclopropenones is in the synthesis of a wide array of heterocyclic compounds, which are core components of many pharmaceuticals and natural products.

The synthesis of strained four-membered rings from cyclopropenones can be achieved through selective cycloadditions. A notable example is the N-Heterocyclic Carbene (NHC)-catalyzed formal [3+1] cyclization of 2,3-diphenylcyclopropenone with ortho-aminophenols, which selectively produces azetidinone derivatives. arabjchem.org

Five-membered heterocycles are also readily accessible. For instance, the reaction of 2,3-diphenylcyclopropenone with water, when catalyzed by triphenylphosphine (B44618), proceeds through a triphenylphosphine ylidene intermediate to yield γ-butenolides, a class of five-membered lactones. arabjchem.orgresearchgate.net Furthermore, a transition-metal-free [3+2] annulation between cyclopropenones and elemental sulfur or selenium has been developed, affording 1,2-dithiole-3-ones and 1,2-diselenol-3-ones, respectively. arabjchem.org This reaction proceeds through ring-opening and an intramolecular cyclization cascade. arabjchem.org

Cyclopropenones are effective precursors for the synthesis of complex spirocyclic systems. An unprecedented Rh(III)-catalyzed [3+3]-spiroannulation of ketimines with cyclopropenones provides access to spiro arabjchem.orgnih.govdienones. arabjchem.org This process involves a sequential C-H/C-C bond activation and subsequent nucleophilic addition. arabjchem.org This method represents the first construction of spirolactams using cyclopropenones as a three-carbon synthon and is noted for its excellent chemo- and regio-selectivity. arabjchem.org While the specific use of this compound was not detailed, the reaction's success with other diarylcyclopropenones suggests its applicability. Additionally, the reaction of 2,3-diphenylcyclopropenone with cyclo-alkylidenehydrazinecarbothioamides has been shown to produce substituted spiro-thiadiazoles. researchgate.net

The reactivity of cyclopropenones has been harnessed to construct complex nitrogen-containing heterocyclic systems, including those based on the indole (B1671886) scaffold. A catalyst-free [3+2] annulation of cyclopropenones with unactivated dihydro-β-carbolines (also known as dihydropyrido[3,4-b]indoles) provides a convenient route to indolizinoindoles. arabjchem.orgrsc.org The reaction between substituted pyrido[3,4-b]indoles and various cyclopropenone derivatives proceeds at room temperature in ethanol, yielding the complex fused heterocyclic products in good yields. rsc.org This transformation highlights the ability of cyclopropenones to act as potent electrophiles in cycloaddition reactions to build intricate, alkaloid-like structures.

A significant advancement is the iron-catalyzed, one-step synthesis of isothiazolone (B3347624) and 1,2-selenazolone derivatives. researchgate.netmdpi.com This method involves a [3+1+1] annulation of cyclopropenones, anilines, and elemental chalcogens (sulfur or selenium). researchgate.netmdpi.com The reaction is initiated by the iron-catalyzed ring-opening of the cyclopropenone. mdpi.com The scope of this reaction has been explored with 2,3-diphenylcyclopropenone, demonstrating its utility with a range of anilines.

Below is a table summarizing the synthesis of various isothiazolone and selenazolone derivatives using 2,3-diphenylcyclopropenone as the starting material.

Table 1: Iron-Catalyzed Synthesis of Isothiazolone and Selenazolone Derivatives

Entry Aniline Derivative Chalcogen Product Yield (%)
1 Aniline Sulfur 2,4,5-triphenylisothiazol-3(2H)-one 73
2 4-methylaniline Sulfur 2-(p-tolyl)-4,5-diphenylisothiazol-3(2H)-one 65
3 4-methoxyaniline Sulfur 2-(4-methoxyphenyl)-4,5-diphenylisothiazol-3(2H)-one 61
4 4-chloroaniline Sulfur 2-(4-chlorophenyl)-4,5-diphenylisothiazol-3(2H)-one 55
5 Aniline Selenium 2,4,5-triphenyl-1,2-selenazol-3(2H)-one 57
6 4-methylaniline Selenium 2-(p-tolyl)-4,5-diphenyl-1,2-selenazol-3(2H)-one 55
7 4-methoxyaniline Selenium 2-(4-methoxyphenyl)-4,5-diphenyl-1,2-selenazol-3(2H)-one 51
8 4-chloroaniline Selenium 2-(4-chlorophenyl)-4,5-diphenyl-1,2-selenazol-3(2H)-one 53

Data sourced from a study on the [3+1+1] annulation of cyclopropenones, anilines, and elemental chalcogens. researchgate.net

Phenanthridines, a class of nitrogen-containing polycyclic aromatic compounds, can also be synthesized using cyclopropenones. A ruthenium-catalyzed reaction between [1,1′-biphenyl]-2-amine and substituted cyclopropenones affords phenanthridine (B189435) derivatives in good yields. rsc.org The reaction proceeds via a [3+2] type cycloaddition followed by rearrangement, demonstrating a novel route to this important heterocyclic core. The reaction is carried out by refluxing the reactants in the presence of a ruthenium catalyst and a silver carbonate additive. rsc.org This method provides a direct entry to 6-substituted phenanthridines from readily available starting materials. rsc.orgrsc.org

Cyclopropenone-Mediated Annulation and Cycloaddition Reactions for Carbocycle Synthesis

Annulation and cycloaddition reactions provide powerful methods for the construction of cyclic molecules. This compound, as a reactive three-carbon synthon, participates in these reactions to form more complex carbocyclic frameworks.

Formation of Cyclopentenones and Cyclopentadienones

A significant application of diarylcyclopropenones, including the dimesityl derivative, is in the synthesis of highly substituted cyclopentadienones (CPDs). These reactions often proceed via a metal-catalyzed [3+2] cycloaddition, where the cyclopropenone provides three carbon atoms (the C=C bond and the carbonyl carbon) and an alkyne provides the remaining two.

Rhodium(I) complexes are particularly effective catalysts for this transformation. researchgate.netnih.govresearchgate.net The reaction between a diarylcyclopropenone and an alkyne, heated in the presence of a Rh(I) catalyst, furnishes the corresponding cyclopentadienone with high efficiency and regioselectivity. researchgate.netnih.gov The versatility of this method allows for a wide range of substituents on both the cyclopropenone and the alkyne, making it a valuable route to CPDs that are otherwise difficult to access. researchgate.netnih.gov The reaction is scalable and tolerates numerous functional groups. researchgate.net

The general mechanism for this rhodium-catalyzed [3+2] cycloaddition provides a regiocontrolled pathway to these important building blocks, which are utilized in the synthesis of natural products, polymers, and materials. nih.gov

Table 1: Rh(I)-Catalyzed [3+2] Cycloaddition of Diarylcyclopropenones with Alkynes

Reactants Catalyst Conditions Product Yield Ref
Diarylcyclopropenone, Alkyne Rh(I) complex (e.g., [Rh(CO)₂Cl]₂) Toluene, heat Substituted Cyclopentadienone High researchgate.netnih.gov

Role of Cyclopropenones in Organocatalysis and Metal Catalysis

While this compound is a key reactant in many metal-catalyzed transformations, its direct application as a catalyst or ligand is a distinct area of investigation. Furthermore, its ability to activate other molecules for subsequent reactions highlights its unique chemical properties.

Application as Catalysts or Ligands in Organic Transformations

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. researchgate.net Similarly, ligands are crucial in metal catalysis for tuning the reactivity and selectivity of the metal center. nih.govbohrium.com However, based on available scientific literature, this compound is not typically employed as an organocatalyst or as a ligand in metal-catalyzed reactions. Its primary role is that of a reactive substrate. In some instances, it has been noted as being unreactive under certain catalytic conditions, further suggesting its role as a reactant rather than a catalyst in those specific systems. thieme-connect.de The steric bulk of the mesityl groups may hinder its ability to effectively coordinate to a metal center as a ligand or to organize substrates in an organocatalytic transition state.

Cyclopropenone-Activated Reactions (e.g., Dehydration of Alcohols)

A notable application of this compound is in the activation of alcohols for nucleophilic substitution reactions, such as dehydration. researchgate.netacs.org This process offers an alternative to methods that use harsh or hazardous reagents. thieme-connect.de The activation strategy relies on the in situ formation of a highly stable 2,3-dimesitylcyclopropenium cation. researchgate.net

The reaction is typically initiated by an activating agent like oxalyl chloride, which reacts with the cyclopropenone's carbonyl oxygen. This generates a reactive intermediate that readily activates an alcohol, making its hydroxyl group a good leaving group. The driving force is the formation of the aromatic and sterically shielded 2,3-dimesitylcyclopropenium ion. researchgate.net This methodology has been successfully applied to various dehydration reactions, including chlorodehydration and diol cyclodehydration. researchgate.net Computational studies using Density Functional Theory (DFT) have helped to elucidate the reaction mechanisms and the effects of different substituents on the cyclopropenone ring. thieme-connect.de

Table 2: Cyclopropenone-Activated Dehydration of Alcohols

Substrate Activating System Key Intermediate Product Ref
Alcohol 2,3-Dimesitylcyclopropenone, Oxalyl Chloride 2,3-Dimesitylcyclopropenium cation Dehydrated Product (e.g., Alkyl Chloride) researchgate.net

Strategic Application in Photochemistry for Reactive Species Generation

The photochemistry of cyclopropenones is characterized by the facile cleavage of the strained ring system. Upon irradiation with UV light, this compound undergoes a highly efficient photochemical decarbonylation to generate reactive species that can be harnessed in synthesis. ucla.edu

The primary photochemical reaction for diarylcyclopropenones is the extrusion of carbon monoxide (CO) to yield the corresponding alkyne. researchgate.netucla.edu For this compound, this process would yield dimesitylacetylene. This decarbonylation reaction proceeds with high quantum yields, in some cases exceeding 1, which is indicative of a quantum chain reaction mechanism. acs.org

Laser flash photolysis studies on the closely related diphenylcyclopropenone (B372975) have shown that the reaction proceeds through a very short-lived zwitterionic intermediate, which is formed upon cleavage of one of the ring's C-C bonds. researchgate.netucla.edu This intermediate rapidly loses CO to form the stable alkyne product. ucla.edu This photochemical generation of a triple bond has been exploited as a "photocage" strategy, allowing for the controlled, light-triggered release of highly reactive alkynes or enediyne structures for subsequent reactions, such as inverse electron-demand Diels-Alder cycloadditions. researchgate.netnih.gov

Table 3: Photochemical Generation of Reactive Species from Diarylcyclopropenones

Compound Irradiation Conditions Reactive Species Generated Final Products Key Features Ref
2,3-Diphenylcyclopropenone UV light (e.g., 267 nm, 310 nm) Zwitterionic intermediate, Diphenylacetylene Diphenylacetylene, Carbon Monoxide High quantum yield, ultrafast reaction researchgate.netucla.eduacs.org
Cyclopropenone-caged Enediyne UV light Enediyne Bergman cyclization products Light-triggered activation of a reactive species nih.gov

Spectroscopic Investigations for Mechanistic Understanding of Cyclopropenone Chemistry

Time-Resolved Spectroscopy for Elucidating Ultrafast Reaction Dynamics

The photochemical release of carbon monoxide from cyclopropenones is an exceptionally rapid process, with reaction mechanisms that are often misunderstood due to their ultrafast lifetimes, which can be less than 100 femtoseconds. rsc.org Time-resolved spectroscopic methods, coupled with quantum mechanical calculations and non-adiabatic molecular dynamics (NAMD) simulations, are essential for capturing these fleeting events. rsc.orgjhu.edu

These studies reveal that upon photoexcitation, the cyclopropenone molecule enters the first excited singlet state (S₁). The subsequent decarbonylation does not occur in a single, concerted step but through a "dynamically asynchronous" mechanism. rsc.org This process involves the cleavage of one carbon-carbon sigma bond (σCC) while the molecule is in the S₁ state, followed by the breaking of the second σCC bond after it returns to the ground state (S₀). rsc.org This entire sequence is extraordinarily fast, with the lifetime of the S₁ state calculated to be between 77 and 89 femtoseconds. rsc.org

The efficiency of this gas-evolving reaction is described by the quantum yield, which can be influenced by the molecular structure and solvent environment. For instance, simulations have shown quantum yields for decarbonylation to be as high as 58% in solvated environments. rsc.org

Table 1: Ultrafast Reaction Dynamics Data for Cyclopropenones

Parameter Value Description Source(s)
S₁ State Lifetime 77 - 89 fs The time constant for the decay of the first excited singlet state. rsc.org
Reaction Mechanism Dynamically Asynchronous One C-C bond breaks in the S₁ state, the second breaks in the S₀ state. rsc.org
Quantum Yield (Simulated) 28% - 58% The efficiency of the photodecarbonylation process, which can be enhanced by solvation. rsc.org

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Monitoring Bond Changes

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a powerful tool for characterizing cyclopropenones and monitoring changes in their bonding during chemical reactions. nih.govmdpi.com The defining feature of the 2,3-dimesitylcycloprop-2-enone ring is its significant ring strain, which has a pronounced effect on its vibrational frequencies. pku.edu.cn

The carbonyl (C=O) stretching frequency is an excellent probe for this strain. researchgate.net In typical acyclic ketones, this stretch appears around 1715 cm⁻¹. However, in cyclopropenones, the high degree of ring strain forces more s-character into the C=O bond, strengthening it and shifting the stretching frequency to a much higher wavenumber. echemi.com For N-heterocyclic cyclopropenone derivatives, characteristic carbonyl stretches are observed in the range of 1835–1850 cm⁻¹. rsc.org This distinct shift provides clear evidence for the formation and presence of the cyclopropenone core. rsc.org

In addition to the carbonyl stretch, characteristic ring vibrations are also observed between 1560–1625 cm⁻¹. rsc.org These spectroscopic signatures are invaluable for identifying the cyclopropenone structure and can be used to follow its disappearance during reactions like photodecarbonylation. rsc.org

Table 2: Characteristic Infrared (IR) Frequencies for Cyclopropenone Derivatives

Vibrational Mode Typical Frequency Range (cm⁻¹) Significance Source(s)
Carbonyl (C=O) Stretch 1835 - 1850 High frequency indicates significant ring strain, a hallmark of the cyclopropenone ring. rsc.org
Ring Vibrations (C=C) 1560 - 1625 Characteristic vibrations associated with the strained three-membered ring structure. rsc.org

Advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Structural Characterization of Intermediates and Products

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural confirmation of this compound, as well as its intermediates and final products.

Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework. For cyclopropenones, ¹³C NMR is particularly diagnostic. The carbonyl carbon of the cyclopropenone ring gives a distinct signal in a specific region of the spectrum. In various N-heterocyclic cyclopropenone derivatives, this key carbon atom resonates around 150–156 ppm. rsc.org This characteristic chemical shift is a reliable indicator of the cyclopropenone moiety and is used to confirm the successful synthesis of the molecule. rsc.org

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight and fragmentation patterns of these compounds. rsc.org The analysis typically shows a clear molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the intact this compound. Furthermore, fragmentation patterns observed in the mass spectrum can provide mechanistic insights. For instance, ions resulting from the loss of carbon monoxide ([M-CO]⁺) are often detected, which directly supports the decarbonylation pathway that is characteristic of these molecules under ionization or photochemical conditions. rsc.orgnih.gov

Table 3: Spectroscopic Data for Structural Characterization of Cyclopropenones

Technique Key Observable Typical Value/Observation Significance Source(s)
¹³C NMR Carbonyl Carbon (C=O) 150 - 156 ppm Confirms the presence of the unique cyclopropenone carbonyl group. rsc.org
Mass Spectrometry (ESI-MS) Molecular Ion Peak [M]⁺ or [M+H]⁺ Confirms the molecular weight of the parent compound. rsc.org
Mass Spectrometry (ESI-MS) Fragmentation Peak [M-CO]⁺ Evidence of decarbonylation, a primary reactive pathway. rsc.org

Electronic Spectroscopy (e.g., UV-Vis Absorption) for Photochemical Excitation and Pathways

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is fundamental to studying the photochemistry of this compound. This technique identifies the wavelengths of light the molecule absorbs to become electronically excited, which is the first step in any photochemical reaction.

The photochemical reactivity of cyclopropenones is initiated by the absorption of a photon, which promotes the molecule from its electronic ground state (S₀) to an excited state (S₁). rsc.org This transition is identified as an n → π* transition, where an electron from a non-bonding orbital (n) on the oxygen atom is promoted to an anti-bonding π-orbital (π*) of the carbonyl group. rsc.org Quantum mechanical calculations have placed the excitation energy for this transition at approximately 4.61 eV for a model cyclopropenone. rsc.org

UV-Vis spectroscopy is not only used to initiate the reaction but also to monitor its progress. By irradiating a solution of this compound with light of an appropriate wavelength (e.g., 365 nm), the reaction can be triggered. rsc.org The rate of the reaction can be followed by measuring the decrease in the absorbance of the starting material's characteristic absorption band over time. Complete photodecarbonylation can be observed rapidly, sometimes within seconds of irradiation, demonstrating an efficient photochemical process. rsc.org

Q & A

Q. How can researchers optimize the synthesis of 2,3-Dimesitylcycloprop-2-enone to ensure high purity and yield?

  • Methodological Answer : Synthesis optimization requires systematic variation of parameters such as reaction temperature, solvent polarity, and catalyst loading. For purity assessment, combine gas chromatography (GC) with internal standards (e.g., isooctane:acetone mixtures) to quantify byproducts . Purity thresholds should align with spectroscopic validation (e.g., NMR integration for mesityl group ratios). Note that kinetic control may dominate due to steric hindrance from mesityl substituents, necessitating prolonged reaction times.

Q. What analytical techniques are critical for characterizing this compound’s structure and stability?

  • Methodological Answer :
  • Structural Confirmation : Use X-ray crystallography for unambiguous confirmation of the cyclopropenone core and mesityl substituent geometry. Compare with NIST-standardized GC retention indices and mass spectral fragmentation patterns .
  • Stability Assessment : Conduct thermal gravimetric analysis (TGA) under inert atmospheres to detect decomposition thresholds. Monitor ketone group reactivity via FT-IR for carbonyl stretching frequency shifts under varying humidity .

Q. How should researchers design experiments to assess the compound’s stability under different storage conditions?

  • Methodological Answer : Design accelerated stability studies using controlled environments (e.g., 40°C/75% RH for 6 months). Analyze degradation products via HPLC-MS and correlate with computational predictions of hydrolysis pathways. Raw data (e.g., degradation rates) should be tabulated in appendices, with processed trends (e.g., Arrhenius plots) in the main text .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?

  • Methodological Answer :
  • Step 1 : Replicate measurements under standardized conditions (e.g., deuterated solvent batch, probe calibration).
  • Step 2 : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to simulate NMR chemical shifts. Compare experimental vs. theoretical δ-values for mesityl protons to identify steric or electronic discrepancies .
  • Step 3 : Apply error analysis frameworks (e.g., propagation of uncertainty) to quantify instrument vs. model limitations .

Q. What computational strategies are effective for modeling the electronic properties of this compound?

  • Methodological Answer : Use multireference methods (e.g., CASSCF) to account for the cyclopropenone ring’s antiaromaticity. Compare frontier molecular orbitals (HOMO/LUMO) with experimental UV-Vis spectra. Parameterize force fields for molecular dynamics simulations to study substituent effects on ring strain:
Parameter Value Source
C-C bond length1.48 Å (calc.)DFT
Ring strain energy28 kcal/mol (exp.)Calorimetry

Q. How can mechanistic studies elucidate the compound’s reactivity in Diels-Alder reactions?

  • Methodological Answer :
  • Experimental : Track reaction kinetics using stopped-flow UV-Vis spectroscopy with dienophiles (e.g., tetrazines). Monitor cycloaddition regioselectivity via LC-MS.
  • Computational : Apply distortion/interaction analysis to transition states to quantify steric vs. electronic contributions. Correlate with X-ray data of adducts .

Q. What methodologies are recommended for analyzing degradation pathways under photolytic conditions?

  • Methodological Answer : Irradiate samples in a photoreactor (λ = 254–365 nm) and use time-resolved EPR to detect radical intermediates. Pair with TD-DFT calculations to identify excited-state pathways. Tabulate quantum yields and half-lives in supplementary materials .

Q. How can researchers conduct a systematic literature review to identify gaps in this compound studies?

  • Methodological Answer :
  • Step 1 : Use Boolean operators in Google Scholar (e.g., "cyclopropenone AND mesityl NOT commercial") to filter non-academic sources .

    化知为学24年第二次有机seminar——文献检索与常见术语
    31:37
  • Step 2 : Categorize findings by theme (e.g., synthesis, reactivity) and evaluate methodological consistency. Highlight discrepancies in reported spectral data or reaction yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.